molecular formula C16H21N3O2S2 B2538978 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034284-25-6

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2538978
CAS RN: 2034284-25-6
M. Wt: 351.48
InChI Key: TWUXKQHYPYHUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a sulfonamide group, which is commonly found in many drugs . The molecule also contains a piperidine ring, a six-membered ring with one nitrogen atom, and a pyridine ring, a six-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (thiophene and pyridine) would contribute to the compound’s stability. The piperidine ring could exist in various conformations depending on the surrounding chemical environment .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Techniques: A study by El‐Emary, Al-muaikel, and Moustafa (2002) on the synthesis of new heterocycles based on sulfonamides showcased the creation of compounds with potential antimicrobial activity. The research focused on developing a variety of sulfonamide derivatives through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide, leading to the formation of novel pyrazoles, isoxazoles, and pyrimidinethiones. This demonstrates the synthetic versatility of sulfonamide compounds in creating pharmacologically relevant molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).

Molecular Structure and Properties

  • Structural Analysis: Kumar et al. (2012) conducted a detailed study on a sulfonamide compound, revealing insights into its molecular structure through X-ray crystallography. This research highlighted the role of intramolecular interactions in stabilizing the compound's conformation, offering a glimpse into the structural intricacies that can influence the biological activities of sulfonamides (Kumar et al., 2012).

Applications in CNS Disorders

  • Design for CNS Disorder Treatment: Canale et al. (2016) explored the modification of sulfonamide moieties in arylsulfonamide derivatives, aiming to design selective ligands for the 5-HT7 receptor or multifunctional agents for complex disease treatment. This research underscores the potential of sulfonamides in developing new therapeutic agents for central nervous system (CNS) disorders, demonstrating the compound's relevance beyond antimicrobial applications (Canale et al., 2016).

Anticancer and Antimicrobial Derivatives

  • Anticancer and Antimicrobial Activities: Debbabi et al. (2016) synthesized novel heterocyclic sulfonamides with significant in-vitro anti-breast cancer and antimicrobial properties. This study illustrates the therapeutic potential of sulfonamides in oncology and infection control, highlighting the broad applicability of these compounds in medicinal chemistry (Debbabi et al., 2016).

Mechanism of Action

Target of Action

The primary target of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and division .

Biochemical Pathways

The affected pathway is the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion. By inhibiting the serine/threonine-protein kinase B-raf, the compound disrupts this pathway, potentially leading to the inhibition of cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and division. This is due to the disruption of the MAPK/ERK pathway, which is crucial for these processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. The presence of other molecules could lead to interactions that either enhance or inhibit the compound’s action .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for use in pharmaceuticals, given the presence of functional groups common in many drugs .

properties

IUPAC Name

5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-13-4-5-16(22-13)23(20,21)18-11-14-6-9-19(10-7-14)15-3-2-8-17-12-15/h2-5,8,12,14,18H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUXKQHYPYHUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.